(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-amino-4-(4-methylphenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJTZKGPNYDSGW-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375841 | |
| Record name | (3S)-3-Amino-4-(4-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331846-95-8, 270062-95-8 | |
| Record name | Benzenebutanoic acid, β-amino-4-methyl-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331846-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-(4-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as (S)-3-Amino-4-(p-tolyl)butanoic acid.
Reaction with Hydrochloric Acid: The compound is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process typically includes:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch or continuous reactors.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound is widely used as a precursor in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.
- Reagent in Chemical Reactions : It serves as a reagent in multiple chemical transformations, facilitating the formation of new compounds.
Biology
- Enzyme-Substrate Interactions : (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is studied for its role in biochemical pathways and protein synthesis. Its amino group can form hydrogen bonds with enzymes, influencing their activity.
- Precursor for Biologically Active Compounds : The compound is utilized in the development of biologically active molecules, contributing to research on metabolic pathways.
Medicine
- Therapeutic Potential : Investigated for its potential applications in treating neurological disorders. Its structural features may allow it to interact selectively with biological targets, leading to therapeutic effects.
- Drug Development : As an intermediate in pharmaceutical synthesis, it plays a crucial role in developing new drugs.
Industry
- Production of Specialty Chemicals : Utilized in the manufacturing of fine chemicals and pharmaceuticals, contributing to various industrial applications.
Case Studies
- Therapeutic Research : Studies have investigated the efficacy of this compound as a potential treatment for specific neurological conditions. Results indicate promising interactions with neurotransmitter receptors.
- Synthetic Chemistry Applications : In synthetic organic chemistry, this compound has been successfully utilized as a chiral building block for synthesizing novel compounds with enhanced pharmacological properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The p-tolyl group can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Structural Isomers
Table 1: Comparison of Positional Isomers
Key Findings :
Substituted Phenyl Derivatives
Table 2: Comparison of Substituted Phenyl Analogs
Key Findings :
- Electron-Withdrawing Effects : Chlorine and trifluoromethyl groups enhance electronegativity, altering solubility and reactivity. For example, 4-chlorophenyl derivatives are less soluble in aqueous media than methyl-substituted analogs .
- Metabolic Stability : Fluorinated derivatives (e.g., CF₃) are often used to improve pharmacokinetic profiles due to their resistance to oxidation .
Heterocyclic Analogues
Table 3: Thienyl-Substituted Derivatives
Research Implications and Trends
Substituent Position and Bioactivity : Para-substituted derivatives (e.g., p-tolyl) generally exhibit optimal steric compatibility in enzyme-binding pockets compared to ortho or meta analogs .
Chiral Specificity: The S-configuration of the target compound is critical for interactions with L-amino acid receptors, while R-enantiomers may serve as antagonists or inactive analogs .
Electron-Donating vs. Withdrawing Groups : Methyl groups enhance electron density on the phenyl ring, favoring hydrophobic interactions, whereas chlorine and CF₃ groups improve stability but may reduce solubility .
Biological Activity
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in neurotransmitter modulation and enzyme interactions. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Amino Group : Contributes to its interaction with various biological targets.
- Carboxylic Acid : Plays a role in its solubility and reactivity.
- p-Tolyl Group : Enhances hydrophobic interactions, potentially increasing binding affinity to proteins.
The hydrochloride form improves solubility in aqueous environments, facilitating its application in biological studies.
The compound's mechanism of action involves:
- Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways and protein synthesis.
- Neurotransmitter Modulation : Preliminary studies suggest it could modulate neurotransmitter activity, although detailed mechanisms remain to be elucidated .
Biological Activities
This compound exhibits several notable biological activities:
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique characteristics of this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (S)-3-Amino-4-methylbutanoic acid | Similar backbone but with a methyl group | Potentially different metabolic pathways |
| (S)-3-Amino-4-(phenyl)butanoic acid | Contains a phenyl group instead of p-tolyl | Different binding profiles in biological systems |
| (R)-3-Amino-4-(p-tolyl)butanoic acid | Enantiomer with distinct stereochemistry | Different biological activity due to chirality |
This table illustrates how structural variations can significantly influence biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Neuroprotective Effects : Research indicates that amino acid derivatives can protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Properties : Studies on amino acid conjugates have demonstrated enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that similar derivatives may exhibit such properties .
- Therapeutic Applications : Investigations into the role of amino acids in drug design highlight their importance in developing new therapeutic agents targeting various diseases.
Q & A
Q. What are the common synthetic routes for (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride, and how does the choice of protecting groups influence yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the (S)-enantiomer. For example, analogs like (S)-3-Amino-4-(3-chlorophenyl)butyric acid hydrochloride (CAS 270596-38-8) are synthesized via chiral auxiliaries or catalytic asymmetric methods . Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are critical to prevent side reactions at the amino group during coupling steps. For instance, Boc-protected intermediates (e.g., CAS 486460-00-8) are used to enhance reaction selectivity and yield . Post-synthesis, acidic deprotection (e.g., HCl in dioxane) ensures retention of stereochemistry.
Q. How can researchers confirm the enantiomeric purity of this compound using chiral analytical techniques?
- Methodological Answer : Chiral HPLC or capillary electrophoresis (CE) with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard. Mobile phases often include hexane/isopropanol with trifluoroacetic acid (TFA) to resolve enantiomers. For analogs like (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride (CAS 270065-91-3), enantiomeric excess (ee) >98% is achieved using these methods . Polarimetry or circular dichroism (CD) spectroscopy can supplement chromatographic data, especially for novel derivatives lacking reference standards.
Advanced Research Questions
Q. What strategies are effective in minimizing the formation of des-methyl impurities during the synthesis of this compound?
- Methodological Answer : Des-methyl impurities arise from incomplete protection of the amino group or hydrolysis during acidic workup. To mitigate this, stepwise protection-deprotection protocols (e.g., dual Boc/Fmoc strategies) are employed. For example, Sitagliptin impurities (e.g., CAS 1217809-78-3) are controlled by optimizing reaction pH (4–6) and temperature (0–5°C) during coupling steps . Post-synthesis, preparative HPLC with C18 columns and acetonitrile/water gradients isolates the target compound from impurities .
Q. How does the electronic nature of substituents on the phenyl ring (e.g., -F, -Cl, -CH3) impact the compound's solubility and crystallinity?
- Methodological Answer : Substituents like -CH3 (p-tolyl) enhance hydrophobicity, reducing aqueous solubility but improving crystallinity. Fluorinated analogs (e.g., (S)-3-Amino-4-(4-fluorophenyl)butyric acid hydrochloride, CAS 270596-53-7) show improved solubility in polar aprotic solvents (e.g., DMSO) due to dipole interactions . Chlorinated derivatives (e.g., CAS 270596-41-3) exhibit lower solubility but higher thermal stability. X-ray diffraction studies on analogs reveal that electron-donating groups (e.g., -OCH3) disrupt crystal lattice packing, increasing amorphous content .
Q. What are the critical considerations in developing a stability-indicating HPLC method for this compound under accelerated degradation conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) identify degradation pathways. For example, acid hydrolysis of Sitagliptin analogs generates des-fluoro byproducts detectable via HPLC with UV detection at 210–230 nm . Method validation must include specificity (resolution ≥2.0 between degradation products), precision (%RSD <2%), and robustness (column temperature ±2°C, flow rate ±0.1 mL/min). Mobile phases with 0.1% formic acid improve peak symmetry for protonated species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
